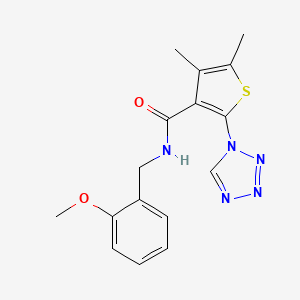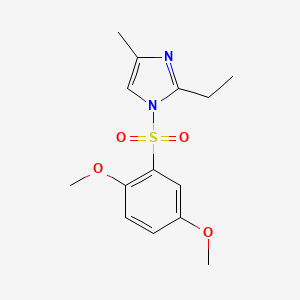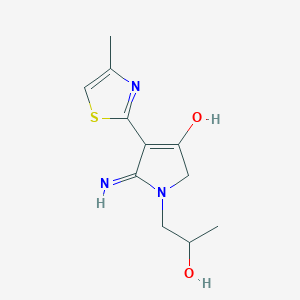
N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of advanced materials, such as organic semiconductors or polymers.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide depends on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of Biological Pathways: It may inhibit key pathways involved in disease processes, such as inflammation or cell proliferation.
Induction of Cellular Responses: The compound may induce cellular responses, such as apoptosis or autophagy, through its interactions with molecular targets.
相似化合物的比较
Similar Compounds
N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide: shares structural similarities with other thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxybenzyl group, tetrazole ring, and thiophene core contribute to its potential versatility and reactivity.
属性
分子式 |
C16H17N5O2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H17N5O2S/c1-10-11(2)24-16(21-9-18-19-20-21)14(10)15(22)17-8-12-6-4-5-7-13(12)23-3/h4-7,9H,8H2,1-3H3,(H,17,22) |
InChI 键 |
YFWGKIBSTRTFJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C(=O)NCC2=CC=CC=C2OC)N3C=NN=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15105971.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B15105977.png)
![(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-acetic acid](/img/structure/B15105980.png)

![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide](/img/structure/B15105989.png)
![1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15106000.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106010.png)


![N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B15106035.png)
![N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine](/img/structure/B15106041.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15106043.png)
![(4-Amino-6-{[5-methyl-4-benzyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))phenylamine](/img/structure/B15106045.png)
![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106058.png)
